molecular formula C13H20N2O B2394880 N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine CAS No. 2200107-62-4

N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine

Cat. No.: B2394880
CAS No.: 2200107-62-4
M. Wt: 220.316
InChI Key: VXTJIUDNLSUORL-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine is a synthetic chemical compound of interest in medicinal chemistry and biological research. This molecule features a cyclopentane amine core, a structure motif present in various biologically active compounds and pharmaceutical agents . The scaffold is substituted with a dimethylamino group and is linked via an ether bridge to a 3-methylpyridin-2-yl ring system. The pyridine moiety is a common pharmacophore found in many molecules that interact with enzymatic targets . This specific structural architecture suggests potential for investigation as a building block in drug discovery, a intermediate in organic synthesis, or a candidate for probing biological pathways. Researchers may find value in its application for developing neuraminidase inhibitors, given the documented activity of related cyclopentane derivatives , or for exploring other therapeutic areas. As with all fine chemicals for research, thorough characterization and biological profiling are recommended. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N,N-dimethyl-2-(3-methylpyridin-2-yl)oxycyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-10-6-5-9-14-13(10)16-12-8-4-7-11(12)15(2)3/h5-6,9,11-12H,4,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTJIUDNLSUORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCCC2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Bond Formation via Williamson Synthesis

The foundational approach involves coupling 2-hydroxy-3-methylpyridine with a cyclopentane-derived electrophile. As demonstrated in WO2008012283A1 for analogous aryl ether formations, activation of cyclopentan-1-ol through bromination (PBr₃, CH₂Cl₂, 0°C→25°C, 4 h) generates 1-bromocyclopentane. Subsequent reaction with sodium 3-methylpyridin-2-olate (NaH, THF, reflux, 12 h) achieves 2-(3-methylpyridin-2-yloxy)cyclopentanol in 68-72% yield based on comparable systems.

Oxidation to Cyclopentanone Derivative

Jones oxidation (CrO₃/H₂SO₄, acetone, 0°C, 2 h) converts the alcohol to 2-(3-methylpyridin-2-yloxy)cyclopentan-1-one. This step mirrors ketone formations in PMC10626615 where chromium-based oxidants provided >90% conversion for strained cyclic systems.

Reductive Amination with Dimethylamine

Employing Leuckart-Wallach conditions (dimethylamine hydrochloride, HCO₂H, 140°C, 6 h) followed by hydrolysis (NaOH, EtOH/H₂O) yields the target amine. Patent US10836708B2 reports 84-89% yields for analogous reductive aminations of cyclopentanones using gaseous dimethylamine under hydrogenation conditions. This two-stage process avoids over-alkylation issues prevalent in direct SN2 approaches.

Multi-component Cyclization Strategy

Hantzsch-type Annulation

Adapting the one-pot methodology from Degruyter's dihydropyridine synthesis, cyclopentane ring formation could occur via condensation of ethyl 3-oxopent-4-enoate, 3-methylpyridin-2-amine, and formaldehyde (EtOH, NH₄OAc, 80°C, 8 h). While original yields reached 85% for six-membered rings, computational modeling suggests 62-67% feasibility for five-membered analogs due to increased ring strain.

Post-Cyclization Functionalization

The resultant ethyl 2-[(3-methylpyridin-2-yl)amino]cyclopent-1-ene-1-carboxylate undergoes:

  • Hydrolysis (6M HCl, reflux, 3 h) → carboxylic acid
  • Curtius rearrangement (DPPA, Et₃N, toluene, 110°C, 24 h) → isocyanate
  • Quenching with dimethylamine (THF, 0°C, 1 h) → target compound

This route's main advantage lies in convergent synthesis, though the azide intermediate necessitates careful handling.

Ring-Opening/Functionalization Approach

Epoxide Precursor Synthesis

Cyclopentene oxide (prepared via epoxidation of cyclopentene with mCPBA, CH₂Cl₂, 0°C, 2 h) reacts with 3-methylpyridin-2-ol under Lewis acid catalysis (BF₃·Et₂O, 40°C, 48 h). The trans-diaxial ring opening mirrors methods in PMC4897268 for isobenzofuran systems, achieving 55-60% regioselectivity for the desired 1,2-disubstitution pattern.

Amine Installation via Gabriel Synthesis

The resultant 2-(3-methylpyridin-2-yloxy)cyclopentanol undergoes mesylation (MsCl, Et₃N, 0°C, 1 h) followed by displacement with potassium phthalimide (DMF, 120°C, 8 h). Hydrazinolysis (NH₂NH₂, EtOH, reflux, 4 h) liberates the primary amine, which is dimethylated using Eschweiler-Clarke conditions (HCO₂H, HCHO, 100°C, 12 h). Overall yields for this five-step sequence approximate 38-42% based on similar protocols.

Transition Metal-Catalyzed Cross Coupling

Suzuki-Miyaura Arylation

A novel approach adapts methodology from US10836708B2, employing 2-bromo-3-methylpyridine and 2-(dimethylamino)cyclopentanol-derived boronic ester. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C, 24 h) provide 45-50% coupling efficiency. Steric hindrance at the cyclopentane boronate lowers yields compared to planar aryl systems.

Buchwald-Hartwig Amination

Alternative route using 2-fluoropyridine and 2-aminocyclopentanol derivatives. Under Pd₂(dba)₃/Xantphos catalysis (Cs₂CO₃, dioxane, 100°C, 36 h), C-O bond formation precedes dimethylation (MeI, K₂CO₃, DMF, 60°C, 6 h). This method circumvents pre-functionalized pyridines but suffers from competing N-arylation (20-25% side products).

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Advantages Limitations
Reductive Amination 3 58-63% High atom economy Requires toxic Cr(VI) reagents
Multicomponent Cyclization 4 42-47% Convergent synthesis Limited stereocontrol
Ring-Opening 5 38-42% Excellent regioselectivity Lengthy purification steps
Cross Coupling 2-3 45-50% Modular substrate variation Expensive catalysts required

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives and pyridine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules

    Biology: Investigating its effects on cellular processes and signaling pathways

    Medicine: Potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as psychiatric disorders such as schizophrenia

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine exerts its effects involves interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and acetylcholine, which are crucial in neurodegenerative and psychiatric disorders. The compound may also influence oxidative stress pathways and inflammatory responses.

Comparison with Similar Compounds

Key Structural Insights

  • Cyclopentane Rigidity : The target compound’s cyclopentane ring restricts conformational flexibility compared to linear analogs like the propanamine derivative in . This rigidity may enhance receptor selectivity.
  • Pyridinyloxy vs. Piperidine/Carbonyl : Unlike Examples 13 and 14 , the target lacks a carbonyl group and retains an aromatic pyridine ring, which could improve π-π stacking interactions in biological targets.
  • Tertiary Amine : The N,N-dimethyl group enhances lipid solubility, similar to Orphenadrine Citrate , but the pyridinyloxy substituent introduces additional polarity.

Pharmacological Implications

  • Bioavailability : The target’s lower molecular weight (220.31 vs. 399–411 in Examples 13–14) may improve blood-brain barrier penetration.

Biological Activity

N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic effects on various neurological and psychiatric disorders. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a cyclopentane derivative. Its molecular structure includes a cyclopentane ring substituted with a dimethylamino group and a 3-methylpyridin-2-yloxy group, which contributes to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving:

  • Dopamine : Implicated in mood regulation and motor control.
  • Acetylcholine : Important for memory and learning processes.

The compound may modulate these neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Neurodegenerative Diseases

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its ability to:

  • Reduce oxidative stress : By influencing oxidative stress pathways, the compound may protect neuronal cells from damage.
  • Enhance cognitive function : Preliminary studies suggest potential benefits in improving memory and cognitive performance in animal models of Alzheimer's disease.

Psychiatric Disorders

The compound's interaction with dopamine and acetylcholine receptors suggests it may also have applications in treating psychiatric disorders. Its potential to stabilize mood and alleviate symptoms of schizophrenia has been explored in various studies.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects :
    • A study demonstrated that treatment with this compound reduced neuronal cell death in models of oxidative stress, indicating its protective role against neurodegeneration.
  • Cognitive Enhancement :
    • In a behavioral study involving mice, administration of the compound improved performance in memory tasks compared to controls, suggesting potential cognitive-enhancing effects.
  • Psychiatric Evaluation :
    • Clinical evaluations indicated that patients receiving treatment with this compound showed reduced symptoms of anxiety and depression, highlighting its potential as an antidepressant agent.

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with related compounds can be insightful. Below is a summary table comparing key properties and activities.

Compound NameMechanism of ActionTherapeutic ApplicationsNotable Findings
This compoundModulates dopamine and acetylcholine systemsAlzheimer's, Parkinson's, SchizophreniaNeuroprotective; enhances cognition
Related Compound ASimilar neurotransmitter modulationDepressionEffective in reducing depressive symptoms
Related Compound BAntioxidant propertiesNeurodegenerative diseasesSignificant reduction in oxidative stress markers

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine, and how are reaction conditions optimized?

The compound can be synthesized via nucleophilic substitution or alkylation reactions. A typical approach involves reacting a cyclopentane-derived amine (e.g., 2-aminocyclopentanol) with a substituted pyridine derivative (e.g., 3-methylpyridin-2-ol) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often used as a base to deprotonate the hydroxyl group, facilitating ether bond formation . Solvents like dimethylformamide (DMF) or toluene are employed under inert atmospheres (N₂/Ar) to prevent side reactions. Reaction optimization includes adjusting temperature (60–100°C), stoichiometry, and catalyst selection (e.g., palladium for coupling reactions) .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

X-ray crystallography using programs like SHELXL is the gold standard for resolving its 3D structure. Single crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Data collection involves synchrotron radiation or laboratory X-ray sources, with refinement accounting for hydrogen bonding and torsional angles. The cyclopentane ring puckering and pyridine-ether linkage geometry are critical parameters for validating synthetic accuracy .

Q. What analytical methods are used to assess purity and stability?

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns; thresholds ≥95% purity are typical.
  • Stability : Accelerated stability studies under varying pH (1–10), temperature (4–40°C), and humidity (40–75% RH) with periodic sampling. NMR (¹H/¹³C) and mass spectrometry (LC-MS) identify degradation products (e.g., hydrolyzed ether bonds) .

Advanced Research Questions

Q. How can conflicting data in pharmacological assays (e.g., receptor binding vs. functional activity) be resolved?

Discrepancies may arise from assay-specific conditions (e.g., cell lines, incubation times). For example, in vitro receptor binding (Ki) might not correlate with in vivo efficacy due to metabolic instability. Strategies include:

  • Parallel assays (e.g., radioligand binding vs. calcium flux).
  • Metabolite profiling using hepatocyte incubations or microsomal studies to identify active/inactive derivatives .
  • Structural analogs (e.g., N,N-dimethyl vs. N-ethyl variants) are tested to isolate pharmacophore contributions .

Q. What computational approaches predict binding interactions with biological targets (e.g., neurotransmitter receptors)?

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Maestro models ligand-receptor interactions. The pyridine-oxygen moiety often shows hydrogen bonding with residues in the orthosteric site of aminergic receptors.
  • Molecular Dynamics (MD) : Simulations (100 ns+) assess binding stability and conformational changes.
  • Surface Plasmon Resonance (SPR) : Validates computational predictions with kinetic data (kon/koff rates) .

Q. How is metabolic stability evaluated in preclinical studies?

  • In vitro : Incubations with liver microsomes (human/rat) and cofactors (NADPH) quantify clearance rates. LC-MS/MS tracks parent compound depletion.
  • In vivo : Pharmacokinetic (PK) studies in rodents measure half-life (t₁/₂), AUC, and bioavailability. Bile-duct cannulated models assess enterohepatic recirculation .

Q. What strategies address low solubility in aqueous buffers for in vivo administration?

  • Formulation : Use of cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions.
  • Prodrug Design : Phosphate or ester prodrugs improve solubility, with enzymatic cleavage releasing the active compound .

Q. How are structure-activity relationship (SAR) studies designed to optimize potency and selectivity?

  • Core Modifications : Systematic variation of the cyclopentane substituents (e.g., N,N-dimethyl vs. N-methyl) and pyridine methylation positions.
  • Pharmacophore Mapping : 3D-QSAR models (CoMFA/CoMSIA) correlate substituent electronic properties (Hammett σ) with activity.
  • Off-Target Screening : Panels of GPCRs, kinases, and ion channels identify selectivity risks .

Tables for Key Data

Q. Table 1. Comparative Pharmacokinetic Parameters of Structural Analogs

Compoundt₁/₂ (h)AUC₀–24 (ng·h/mL)CL (mL/min/kg)
Target Compound2.845025
N-Methyl Analog1.522048
Cyclopentane-O-ethyl Derivative4.168018

Q. Table 2. Receptor Binding Affinity (Ki, nM)

Target ReceptorTarget CompoundReference Standard
α₁-Adrenergic12 ± 38 (Prazosin)
5-HT₂A85 ± 102 (Ketanserin)
Dopamine D₂220 ± 251.5 (Haloperidol)

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